3-methyl-1-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-methyl-1-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound notable for its applications in pharmaceutical and chemical research. Its intricate structure combines a variety of functional groups, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally starts with the formation of the imidazolidine-2,4-dione core through cyclization reactions involving suitable diamines and dicarboxylic acids.
Introduction of the 4-oxoquinazolin moiety typically involves multi-step synthesis including acylation and cyclization steps, often under acidic or basic conditions.
Subsequent attachment of the piperidine ring is achieved through nucleophilic substitution reactions, while the final methyl group is added using alkylation reactions with agents like methyl iodide.
Industrial Production Methods
Large-scale synthesis might utilize continuous flow reactors to ensure consistent yield and purity.
Purification methods include recrystallization and chromatography techniques, optimizing solvent use and temperature control to enhance efficiency and reduce impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidative transformations often involve reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: : Reductive reactions utilize agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions might occur under nucleophilic or electrophilic conditions, often involving halides or other leaving groups.
Common Reagents and Conditions
Oxidation: : Catalysts like transition metal oxides or peroxides.
Reduction: : Borohydrides, hydrides, or catalytic hydrogenation.
Substitution: : Halide sources, nucleophiles like amines or alkoxides.
Major Products Formed
Oxidative reactions might lead to the formation of quinazoline N-oxides.
Reductive processes often yield secondary amines or alcohols.
Substitution reactions typically produce derivatives with altered side chains or functional groups.
Scientific Research Applications
Chemistry: : Utilized as an intermediate in the synthesis of various complex organic molecules. Biology : Studied for its potential interactions with biological targets such as enzymes and receptors. Medicine : Investigated for its pharmacological activities, including anti-inflammatory and anticancer properties. Industry : Employed in the development of novel materials with specific desired properties.
Mechanism of Action
The compound's effects are mediated through its ability to interact with molecular targets, such as enzymes involved in metabolic pathways. Binding to these targets can inhibit or modify their activity, leading to therapeutic outcomes in disease models.
Comparison with Similar Compounds
Unique Features
The combination of the imidazolidine-2,4-dione core with a 4-oxoquinazolin moiety is less common, providing distinctive biological activities.
Similar Compounds
Compounds with similar structures might include derivatives of imidazolidine or quinazoline, each with their own unique pharmacological profiles and applications.
There you have it—a full breakdown of the compound's preparation, reactions, applications, and unique features. It’s definitely one for the scientific books!
Properties
IUPAC Name |
3-methyl-1-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-22-18(27)12-25(20(22)29)14-6-9-23(10-7-14)17(26)8-11-24-13-21-16-5-3-2-4-15(16)19(24)28/h2-5,13-14H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAJZGJTYSIWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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